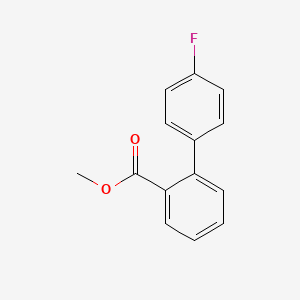

Methyl 2-(4-fluorophenyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-fluorophenyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-17-14(16)13-5-3-2-4-12(13)10-6-8-11(15)9-7-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIPVYUBFZZBSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801187378 | |

| Record name | [1,1′-Biphenyl]-2-carboxylic acid, 4′-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801187378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80254-82-6 | |

| Record name | [1,1′-Biphenyl]-2-carboxylic acid, 4′-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80254-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl]-2-carboxylic acid, 4′-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801187378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Table of Mentioned Compounds

Sophisticated Spectroscopic Characterization and Structural Analytics of Methyl 2 4 Fluorophenyl Benzoate

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁹F, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of Methyl 2-(4-fluorophenyl)benzoate, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For aromatic compounds like this compound, the protons on the benzene (B151609) rings will appear as multiplets in the aromatic region of the spectrum. The methyl group of the ester will present as a singlet.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique. Fluorine is a highly sensitive nucleus, resulting in sharp signals over a wide chemical shift range. huji.ac.il The spectrum for this compound will show a signal corresponding to the single fluorine atom, and its chemical shift provides insight into the electronic environment of the fluorophenyl group. huji.ac.ilcolorado.edu The coupling between the fluorine and adjacent protons can also be observed, further confirming the structure.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between atoms. COSY spectra would show correlations between coupled protons, helping to assign the complex multiplets in the aromatic region. HSQC spectra correlate proton signals with their directly attached carbon atoms, providing definitive C-H assignments. These advanced techniques are invaluable for unambiguously assembling the molecular structure. nih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.8 | Singlet | -OCH₃ |

| ¹H | 7.0 - 8.2 | Multiplet | Aromatic Protons |

| ¹³C | ~52 | Quartet | -OCH₃ |

| ¹³C | 115 - 165 | Multiplet | Aromatic Carbons |

| ¹³C | ~167 | Singlet | C=O |

| ¹⁹F | -110 to -120 | Multiplet | Ar-F |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Advanced Vibrational Spectroscopy for Functional Group Identification (FT-IR, FT-Raman)

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, are essential for identifying the functional groups present in this compound by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound will display several key absorption bands. A strong, sharp peak is expected in the region of 1720-1740 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the ester group. docbrown.info The C-O stretching vibrations of the ester will appear in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ range. The C-F stretching vibration will produce a strong absorption band in the 1100-1250 cm⁻¹ region. docbrown.info

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is often less sensitive to polar functional groups like the carbonyl group but is excellent for identifying non-polar bonds and symmetric vibrations. The aromatic ring vibrations, particularly the "ring breathing" modes, often give strong signals in the Raman spectrum. The C-F bond may also show a characteristic Raman shift.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | FT-IR Wavenumber (cm⁻¹) | FT-Raman Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | >3000 | >3000 |

| C=O Stretch (Ester) | 1720 - 1740 | Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| C-O Stretch (Ester) | 1250 - 1300, 1000 - 1100 | Moderate |

| C-F Stretch | 1100 - 1250 | Moderate |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation pattern.

Upon ionization in the mass spectrometer, typically by electron ionization (EI), the molecule will form a molecular ion [M]⁺•. The mass-to-charge ratio (m/z) of this ion will correspond to the molecular weight of the compound. For this compound (C₁₄H₁₁FO₂), the expected molecular weight is approximately 230.07 g/mol .

The molecular ion will then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. Common fragmentation pathways for benzoate (B1203000) esters include the loss of the methoxy (B1213986) group (-OCH₃) to form a benzoyl cation, or the loss of the entire methoxycarbonyl group (-COOCH₃). chegg.comdocbrown.info In the case of this compound, key fragments would include ions corresponding to the fluorophenyl group and the benzoate moiety. docbrown.info The presence of fluorine can be identified by the characteristic mass of fragments containing it. nih.gov

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light.

The aromatic rings and the carbonyl group in this compound act as chromophores. These groups contain π electrons that can be excited to higher energy orbitals (π* orbitals) upon absorption of UV light. tanta.edu.egcutm.ac.in The spectrum is expected to show strong absorption bands in the UV region, typically below 300 nm, corresponding to π → π* transitions within the conjugated system of the biphenyl (B1667301) and ester groups. libretexts.orgpharmatutor.org The presence of the fluorine substituent may cause a slight shift in the absorption maximum (λ_max) compared to the non-fluorinated analog due to its electronic effects on the aromatic system. libretexts.org The intensity of the absorption is related to the probability of the electronic transition. shivajicollege.ac.in

Advanced Chromatographic Techniques for Purity Assessment and Separation

Advanced chromatographic techniques are indispensable for assessing the purity of this compound and for its separation from any impurities or starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity determination. A sample of the compound is dissolved in a suitable solvent and injected into the HPLC system. It is then passed through a column containing a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. researchgate.net A reversed-phase HPLC method, likely using a C18 column with a mobile phase such as a mixture of acetonitrile (B52724) and water, would be suitable for analyzing this compound. A pure sample of this compound should ideally show a single, sharp peak in the chromatogram. The area of this peak can be used to quantify the purity.

Gas Chromatography (GC): Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity analysis, particularly for volatile compounds. The sample is vaporized and passed through a capillary column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The resulting chromatogram will show peaks corresponding to each component in the sample. GC-MS provides both the retention time from the GC and the mass spectrum of each component, allowing for confident identification of the main product and any impurities. wisc.edu

No Published Computational Research Found for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical modeling studies have been published for the chemical compound this compound.

This absence of dedicated research means that the detailed, data-driven analysis required to construct an article on its computational chemistry—including Density Functional Theory (DFT) investigations, Frontier Molecular Orbital (FMO) analysis, electrostatic potential mapping, and molecular dynamics simulations—cannot be provided at this time.

The specific data points requested, such as HOMO-LUMO energy gaps, charge distribution calculations, Fukui functions, potential energy surfaces, and non-linear optical properties, are generated through intensive computational studies. These studies appear not to have been performed or, if they have, the results have not been made publicly available for this particular compound.

Searches for related compounds and theoretical concepts yielded general information but no specific data for this compound. For instance, while general principles of DFT and FMO theory are well-documented, their application to this specific molecule is not present in the reviewed literature. Similarly, computational analyses of other biphenyl carboxylate derivatives exist, but this data cannot be accurately extrapolated to this compound without direct calculation.

Consequently, the creation of a scientifically accurate article adhering to the requested detailed outline is not feasible. The generation of such an article would require access to primary research data that is currently unavailable.

Below is a table of compounds mentioned during the search process, none of which are the specific subject of the requested article.

Computational Chemistry and Theoretical Modeling of Methyl 2 4 Fluorophenyl Benzoate

Advanced Intermolecular Interaction Analysis

Hirshfeld Surface Analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. It is based on partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The Hirshfeld surface itself is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

A hypothetical breakdown of intermolecular contacts for Methyl 2-(4-fluorophenyl)benzoate, based on analyses of similar structures, is presented in Table 1.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound (Note: This data is illustrative and based on typical values for related organic molecules)

| Intermolecular Contact | Percentage Contribution (%) |

|---|---|

| H···H | 40 - 50 |

| C···H / H···C | 20 - 30 |

| O···H / H···O | 10 - 15 |

| F···H / H···F | 5 - 10 |

| C···C | 3 - 7 |

Non-Covalent Interaction (NCI) analysis , Reduced Density Gradient (RDG) , and Atoms in Molecules (AIM) theory provide further depth in characterizing these interactions.

NCI analysis is a visualization technique that highlights non-covalent interactions in real space. It is based on the relationship between the electron density (ρ) and the reduced density gradient (s). Isosurfaces of the RDG are colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes between attractive (blue/green) and repulsive (red) interactions. For this compound, NCI plots would be expected to reveal regions of van der Waals interactions, potential C-H···π interactions involving the phenyl rings, and weak hydrogen bonds involving the ester group and the fluorine atom. mdpi.comwikipedia.org

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atoms and the bonds between them. wikipedia.org The presence of a bond path between two atoms in the AIM analysis is a definitive indicator of an interaction. For each bond path, a bond critical point (BCP) exists where the electron density is a minimum along the path but a maximum in the perpendicular directions. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the interaction. For the weak non-covalent interactions in this compound, one would expect to find BCPs with low ρ and small positive ∇²ρ values, characteristic of closed-shell interactions. wikipedia.org

The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron in the neighborhood of a reference electron. wikipedia.org It provides a visual representation of electron localization in a molecule, clearly distinguishing core electrons, valence electrons, covalent bonds, and lone pairs. In the context of intermolecular interactions, ELF analysis can help to understand how the electron density is distributed in the regions of close contact between molecules, offering insights into the electronic nature of these interactions. aps.org

Virtual Screening and Molecular Docking for Ligand-Target Interactions

Virtual screening and molecular docking are powerful computational techniques used in drug discovery to predict the binding of a small molecule (ligand) to a macromolecular target, typically a protein. These methods are instrumental in identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

Computational Prediction of Binding Modes and Affinities

Virtual screening involves the computational screening of large libraries of small molecules against a target protein to identify those that are most likely to bind to a specific site of interest. For a compound like this compound, virtual screening could be employed to explore its potential as an inhibitor or modulator of various enzymes or receptors. The process typically involves high-throughput docking, where each molecule in the library is computationally placed into the binding site of the target protein in various orientations and conformations.

Molecular docking is the core of virtual screening. It predicts the preferred orientation of a ligand when bound to a target to form a stable complex. Docking algorithms generate a series of possible binding poses and use a scoring function to estimate the binding affinity for each pose. The binding affinity is often expressed as a binding energy, with more negative values indicating a more favorable interaction.

For this compound, a hypothetical docking study against a protein kinase, a common drug target, could yield results as shown in Table 2. The binding affinity is influenced by factors such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues in the binding pocket. The fluorophenyl and benzoate (B1203000) moieties would likely engage in hydrophobic and π-stacking interactions, while the ester group could act as a hydrogen bond acceptor.

Table 2: Hypothetical Molecular Docking Results for this compound Against a Protein Kinase Target (Note: This data is for illustrative purposes only.)

| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| 1 | -8.5 | Leu83, Val91 | Hydrophobic |

| Lys65 | Hydrogen Bond (with C=O) | ||

| Phe145 | π-π Stacking | ||

| 2 | -7.9 | Ala143, Ile152 | Hydrophobic |

| Asp144 | Hydrogen Bond (with O-CH₃) |

Energy Decomposition Analysis in Computational Binding Studies

Energy Decomposition Analysis (EDA) provides a more detailed understanding of the physical forces that contribute to the binding affinity between a ligand and a protein. rsc.org EDA methods partition the total interaction energy into distinct components, such as electrostatic energy, exchange-repulsion energy, polarization energy, and charge-transfer energy. This allows for a quantitative assessment of the nature of the binding.

In the context of this compound binding to a protein target, an EDA could reveal the relative importance of different types of interactions. For example, the electrostatic component would quantify the contribution of charge-charge and dipole-dipole interactions. The exchange-repulsion term accounts for the Pauli repulsion between the electron clouds of the ligand and the protein. The polarization term describes the energy lowering due to the distortion of the electron clouds upon binding, and the charge-transfer term quantifies the energy stabilization from the flow of electrons between the ligand and the protein.

A hypothetical energy decomposition for the binding of this compound to a protein target is presented in Table 3. Such an analysis would be invaluable for understanding the driving forces behind the binding and for guiding the rational design of more potent analogs.

Table 3: Hypothetical Energy Decomposition Analysis for the Interaction of this compound with a Protein Target (Note: This data is for illustrative purposes and the values are hypothetical.)

| Energy Component | Contribution (kcal/mol) |

|---|---|

| Electrostatic | -15.2 |

| Exchange-Repulsion | +12.5 |

| Polarization | -5.8 |

| Charge Transfer | -4.1 |

| Total Interaction Energy | -12.6 |

This detailed energetic breakdown allows for a nuanced understanding of the binding event, highlighting the specific interactions that are most critical for the stability of the ligand-protein complex. nih.govresearchgate.net

Structure Reactivity and Structure Property Relationship Studies of Methyl 2 4 Fluorophenyl Benzoate

Impact of Fluorine Atom Position and Electronic Effects on Chemical Reactivity

The fluorine atom at the 4-position of the phenyl ring in Methyl 2-(4-fluorophenyl)benzoate plays a crucial role in modulating the electronic properties of the molecule, thereby influencing its chemical reactivity. Fluorine is the most electronegative element, and its presence introduces strong inductive and resonance effects.

Inductive and Resonance Effects:

The interplay of these electronic effects can be quantified by Hammett parameters. For a para-fluoro substituent, the Hammett constants are σₚ = +0.06 and σₚ⁺ = -0.07. The positive σₚ value indicates a net electron-withdrawing character, which can affect the reactivity of the fluorinated phenyl ring in electrophilic and nucleophilic aromatic substitution reactions. For instance, the electron-withdrawing nature of the fluorine atom would deactivate the ring towards electrophilic attack but could activate it towards nucleophilic aromatic substitution, provided a suitable leaving group is present.

The electronic influence of the 4-fluoro substituent also extends to the second phenyl ring (the benzoate (B1203000) moiety) through the biaryl linkage. This transmission of electronic effects can alter the reactivity of the ester group, for example, by influencing the rate of hydrolysis or other reactions at the carbonyl center.

Steric Hindrance and Conformational Flexibility on Reaction Outcomes

The rotation around the C-C bond connecting the two phenyl rings is not entirely free. It is hindered by the steric interactions between the ortho-substituents on each ring. In the case of this compound, the ortho-substituents are a hydrogen atom and the methoxycarbonyl group on one ring, and hydrogen atoms on the other. While the steric hindrance is less pronounced than in di-ortho-substituted biphenyls, it still influences the preferred conformation.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are valuable tools for predicting the biological activity or physicochemical properties of compounds based on their molecular structure. While specific QSAR/QSPR models for this compound are not documented in the literature, models developed for analogous fluorinated aromatic compounds and esters can provide insights into the key molecular descriptors that govern their behavior.

For a series of analogous compounds, a QSAR/QSPR model is typically developed using a set of calculated molecular descriptors and experimentally determined activities or properties. These descriptors can be categorized as follows:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, in a series of fluorinated compounds, the LUMO energy could be a critical descriptor for predicting their susceptibility to nucleophilic attack.

Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular volume, surface area, and specific steric parameters like those developed by Taft. In a series of 2-arylbenzoates, steric descriptors would be crucial for modeling reactions sensitive to steric hindrance around the ester group.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity, which is critical for predicting properties like membrane permeability and bioavailability in biological systems.

The development and validation of such models for compounds analogous to this compound would be a valuable area for future research, enabling the prediction of properties for novel, related structures without the need for extensive experimental testing.

Correlation of Experimental Spectroscopic Data with Theoretical Predictions

The correlation of experimentally obtained spectroscopic data with theoretical predictions from computational chemistry provides a powerful method for structure elucidation and understanding the electronic and vibrational properties of a molecule. While a detailed experimental and theoretical spectroscopic analysis of this compound is not widely available, the expected spectroscopic features can be discussed based on the known characteristics of its constituent functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for the aromatic protons and the methyl protons of the ester group. The aromatic region would be complex due to the presence of two different phenyl rings and the coupling of protons with the fluorine atom. The protons on the fluorinated ring would show characteristic splitting patterns due to both proton-proton and proton-fluorine couplings. The protons on the benzoate ring would also be influenced by the electronic and steric effects of the 4-fluorophenyl substituent. The methyl protons would appear as a singlet, likely in the range of 3.5-4.0 ppm.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 15 carbon atoms in the molecule. The carbonyl carbon of the ester group would resonate in the downfield region, typically around 165-175 ppm. The carbons of the fluorinated phenyl ring would exhibit C-F coupling, with the carbon directly attached to the fluorine atom showing a large one-bond coupling constant. The chemical shifts of all aromatic carbons would be influenced by the electronic effects of the substituents.

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance for the fluorine atom, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring.

Theoretical calculations using methods like Density Functional Theory (DFT) can predict the NMR chemical shifts and coupling constants. Comparing these calculated values with experimental data can confirm the assigned structure and provide insights into the electronic environment of the different nuclei.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing in the range of 1720-1740 cm⁻¹. Other characteristic bands would include C-O stretching vibrations of the ester, C-F stretching, and various C-H and C=C stretching and bending vibrations of the aromatic rings. Computational methods can be used to calculate the vibrational frequencies and intensities, which can then be compared with the experimental IR spectrum to aid in the assignment of the observed bands.

Mass Spectrometry (MS):

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (230.07 g/mol for the most common isotopes). The fragmentation pattern would provide further structural information, with characteristic fragments arising from the loss of the methoxy (B1213986) group, the entire ester group, or cleavage of the bond between the two phenyl rings.

The table below summarizes the expected spectroscopic data for this compound based on general principles and data from similar compounds.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Aromatic protons (complex multiplets), Methyl protons (singlet, ~3.5-4.0 ppm), J(H,F) coupling for protons on the fluorinated ring. |

| ¹³C NMR | Carbonyl carbon (~165-175 ppm), Aromatic carbons (showing C-F coupling for the fluorinated ring), Methyl carbon. |

| ¹⁹F NMR | Single resonance characteristic of an aryl fluoride (B91410). |

| IR Spectroscopy | Strong C=O stretch (~1720-1740 cm⁻¹), C-O stretch, C-F stretch, Aromatic C=C and C-H stretches. |

| Mass Spectrometry | Molecular ion peak (m/z = 230.07), Fragmentation pattern showing loss of -OCH₃, -COOCH₃, and cleavage of the biaryl bond. |

A comprehensive study involving the synthesis, experimental spectroscopic characterization, and computational modeling of this compound would be invaluable for providing a complete picture of its structure-property relationships.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(4-fluorophenyl)benzoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : this compound can be synthesized via esterification of 2-(4-fluorophenyl)benzoic acid using methanol under acid catalysis (e.g., H₂SO₄ or HCl). Optimization involves controlling reaction temperature (70–90°C), stoichiometric ratios (1:5 molar ratio of acid to methanol), and reaction time (4–6 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) improves purity. Yield improvements (≥80%) are achievable by using Dean-Stark traps to remove water and drive equilibrium .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms regiochemistry. For example, the methyl ester group typically resonates at δ ~3.9 ppm (¹H) and δ ~52 ppm (¹³C). Fluorine substituents cause splitting in aromatic proton signals due to ¹⁹F coupling.

- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) validates molecular weight (e.g., C₁₄H₁₁FO₂ requires m/z 242.0743). Discrepancies in fragmentation patterns may arise from isotopic contributions (e.g., ¹⁸O or ¹³C); isotopic correction software is recommended .

- X-ray Crystallography : Single-crystal diffraction resolves structural ambiguities. Use SHELXL for refinement, ensuring R-factor convergence (<0.05) .

Q. How does the steric and electronic environment of the 4-fluorophenyl group influence the compound’s molecular conformation?

- Methodological Answer : The 4-fluorophenyl group introduces steric hindrance and electron-withdrawing effects, favoring a planar or near-planar conformation between the benzoyl and fluorophenyl rings. Dihedral angles (measured via X-ray crystallography) typically range between 10–30°, influenced by crystal packing forces. Computational methods (e.g., DFT at B3LYP/6-31G* level) predict torsional energy barriers and validate experimental observations .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data vs. computational predictions for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or lattice constraints in crystallography vs. gas-phase DFT models. To reconcile:

- Perform periodic DFT calculations incorporating crystal packing (e.g., using CASTEP or VASP).

- Compare experimental bond lengths (e.g., C–F = 1.35–1.38 Å ) with computed values. Adjust basis sets (e.g., 6-311++G**) to improve accuracy.

- Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., C–H⋯F contacts) that distort geometry .

Q. What strategies are effective for studying the compound’s hydrogen-bonding interactions in co-crystals or supramolecular assemblies?

- Methodological Answer :

- Co-crystallization : Screen with hydrogen-bond donors (e.g., carboxylic acids, amines) in varying solvents (e.g., DMSO, MeOH).

- X-ray Analysis : Identify N–H⋯O or O–H⋯O interactions (distance: 2.7–3.0 Å; angle: 150–180°). For example, in related benzoates, C–H⋯F interactions stabilize layered structures .

- Thermal Analysis : DSC/TGA correlates hydrogen-bond strength with melting point/thermal stability.

Q. How do substituent variations (e.g., electron-withdrawing vs. donating groups) on the benzoyl ring affect the compound’s reactivity in further functionalization?

- Methodological Answer :

- Electrophilic Substitution : Fluorine’s meta-directing effect guides nitration/sulfonation. Use HNO₃/H₂SO₄ at 0–5°C to minimize side reactions.

- Cross-Coupling : Suzuki-Miyaura reactions require Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. Electron-deficient rings accelerate oxidative addition but may reduce catalyst turnover .

- Kinetic Studies : Monitor reaction rates via HPLC to quantify substituent effects (Hammett σ constants correlate with rate changes).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.